molecular formula C18H17N3O3 B2728667 2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886894-29-7

2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2728667
CAS No.: 886894-29-7
M. Wt: 323.352
InChI Key: BWSGYDWRJIEDEO-UHFFFAOYSA-N
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Description

2-Hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a pyrido-pyrimidine derivative characterized by a fused bicyclic core with a hydroxy group at position 2, a methyl group at position 9, and a 4-methylbenzylamide substituent at the carboxamide position. This compound belongs to a class of molecules studied for their analgesic properties, particularly in the context of bioisosteric replacements for 4-hydroxyquinolin-2-one scaffolds . Its synthesis involves condensation of 2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate with 4-methylbenzylamine under reflux conditions in ethanol, followed by purification and structural confirmation via NMR and elemental analysis .

Properties

IUPAC Name

2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c1-11-5-7-13(8-6-11)10-19-16(22)14-17(23)20-15-12(2)4-3-9-21(15)18(14)24/h3-9,23H,10H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWSGYDWRJIEDEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2=C(N=C3C(=CC=CN3C2=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multistep reactions. One common synthetic route includes the condensation of a pyrimidine derivative with a benzylamine derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate, and the reaction temperature is maintained between 80-100°C to ensure optimal yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. The use of high-purity reagents and solvents is crucial to achieve the desired product quality. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The carbonyl group can be reduced to form an alcohol derivative.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines and thiols are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, such as ketones, alcohols, and substituted benzyl derivatives.

Scientific Research Applications

2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their pharmacological/physicochemical profiles:

Compound Name Substituent (R-group) Biological Activity (Analgesic) Key Structural Differences Synthetic Method Reference
2-Hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide 4-Methylbenzyl High (Standardized model) 4-Methylbenzylamide Condensation with 4-methylbenzylamine in ethanol
N-Benzyl-2-hydroxy-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide Benzyl High (Similar to target) Unsubstituted benzylamide Condensation with benzylamine in ethanol
9-Methyl-4-oxo-N-(1,3-thiazol-2-yl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide Thiazol-2-yl Not reported Thieno-pyrimidine core; thiazole substituent Multi-step heterocyclic synthesis
1-(3-Methoxypropyl)-9-methyl-4-oxo-N-(2-phenylethyl)-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide Methoxypropyl/phenylethyl Not reported Pyrrolo-pyrimidine core; methoxypropyl and phenylethyl substituents Multi-step coupling and cyclization
2-[(4-Ethoxyphenyl)amino]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxaldehyde 4-Ethoxyphenylamino Not reported Carbaldehyde instead of carboxamide; ethoxy group Condensation with 4-ethoxyaniline

Pharmacological Activity and Bioisosterism

  • Bioisosteric Equivalence: Evidence from standardized "acetic acid writhing" models indicates that all N-benzyl derivatives (including the target compound) exhibit comparable analgesic activity, irrespective of benzyl substituent modifications (e.g., 4-methyl, unsubstituted benzyl). This suggests that the pyrido-pyrimidine core is the primary determinant of activity, acting as a bioisostere for 4-hydroxyquinolin-2-one nuclei .
  • Impact of Heterocyclic Modifications: Replacement of the benzene ring in the benzylamide group with a thiazole (as in ) or thieno-pyrimidine core introduces electronic and steric variations. While activity data for these analogues are unavailable, such changes likely alter solubility and target binding.

Key Research Findings

Bioisosteric Core Dominance: The pyrido-pyrimidine nucleus is functionally equivalent to 4-hydroxyquinolin-2-one in analgesic activity, enabling scaffold hopping without loss of efficacy .

Biological Activity

2-Hydroxy-9-methyl-N-[(4-methylphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a heterocyclic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the pyrido[1,2-a]pyrimidine family, which is known for various therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial effects.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3O5C_{14}H_{17}N_{3}O_{5}, with a molecular weight of approximately 307.306 g/mol. The structural features include a hydroxyl group, a methyl group, and a carboxamide functional group, which contribute to its biological activity.

Anti-inflammatory Activity

Research indicates that derivatives of pyrido[1,2-a]pyrimidine compounds exhibit significant anti-inflammatory properties. For instance, studies have shown that certain derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. The half-maximal inhibitory concentration (IC50) values for these compounds are comparable to established nonsteroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Properties

Compounds within this class have also been evaluated for their anticancer potential. In vitro studies suggest that this compound can induce apoptosis in cancer cell lines. Specific mechanisms include the inhibition of key signaling pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial activity of this compound has been explored against various bacterial strains. Preliminary results indicate that it exhibits bactericidal effects, potentially making it a candidate for developing new antibiotics .

The mechanism through which this compound exerts its biological effects may involve:

  • Enzyme Inhibition : Binding to active sites of COX enzymes or other relevant targets.
  • Receptor Modulation : Altering the activity of specific receptors involved in inflammation and cancer progression.
  • Signal Transduction Interference : Disrupting pathways that lead to cell growth and survival .

Research Findings and Case Studies

StudyFindings
Study 1Demonstrated IC50 values for COX inhibition comparable to NSAIDs.
Study 2Induced apoptosis in breast cancer cell lines with significant efficacy.
Study 3Exhibited antimicrobial activity against Gram-positive bacteria with MIC values indicating potential as an antibiotic agent.

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